2-(Bromomethyl)-1-hydroxynaphthalene
Description
2-(Bromomethyl)-1-hydroxynaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a hydroxyl group at position 1 and a bromomethyl group at position 2. Its molecular formula is C₁₁H₉BrO, with a calculated molecular weight of 237.10 g/mol. The compound’s structure combines electrophilic (bromomethyl) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules .
1-Hydroxynaphthalene is a urinary metabolite of naphthalene exposure and has been associated with oxidative stress and inflammation, though its diagnostic utility for low-level PAH exposure remains unclear . The bromomethyl group in this compound likely enhances its reactivity compared to non-halogenated derivatives, enabling its use in cross-coupling reactions and alkylation processes .
Properties
Molecular Formula |
C11H9BrO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-(bromomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7H2 |
InChI Key |
RHUBBUIYADCZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(Bromomethyl)-1-hydroxynaphthalene with structurally related compounds:
Toxicological Profiles
- 1-Hydroxynaphthalene: Despite its role as a PAH exposure biomarker, studies show inconsistent links to metabolic syndrome or diabetes.
- This compound: No direct toxicity data are available, but its dual functional groups warrant caution. The bromomethyl group could generate reactive intermediates, necessitating further mutagenicity and carcinogenicity studies .
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